4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer potential of benzenesulfonamide derivatives, demonstrating promising activity against various cancer cell lines. For instance, novel N-(Guanidinyl)benzenesulfonamides, incorporating pyrazole, pyrimidine, and pyridine moieties, have shown significant anticancer activity against human breast tumor cell lines (MCF7), with IC50 values indicating potent inhibitory effects (Ghorab, El-Gazzar, & Alsaid, 2014). Furthermore, derivatives containing pyrazolopyrimidine exhibited potent cytotoxic activity, indicating their potential as novel anticancer agents (Hassan et al., 2017).
Enzyme Inhibition
Compounds featuring the benzenesulfonamide moiety have been evaluated for their ability to inhibit carbonic anhydrase (CA) enzymes, which are implicated in various physiological and pathological processes. Research has identified novel benzenesulfonamides that effectively inhibit human carbonic anhydrase isoforms, showcasing potential for therapeutic applications in diseases where CA activity is dysregulated (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).
Antimicrobial and Antiviral Activities
The antimicrobial potential of benzenesulfonamide derivatives has also been a subject of interest. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Chandak et al., 2013). Additionally, research into the anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives has revealed their efficacy against the chloroquine-resistant clone W2 of Plasmodium falciparum, suggesting potential for antimalarial drug development (Silva et al., 2016).
Corrosion Inhibition
Beyond biomedical applications, benzenesulfonamide derivatives have been investigated for their utility in corrosion inhibition. A study on a novel azopyrazole-benzenesulfonamide derivative demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, indicating potential industrial applications (Mostfa et al., 2020).
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-24-13-16(12-22-24)15-8-14(9-21-11-15)10-23-30(28,29)18-4-2-17(3-5-18)25-19(26)6-7-20(25)27/h2-5,8-9,11-13,23H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUNOUOXALZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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